molecular formula C7H5IN2O B15334429 4-Iodobenzimidazol-2-ol

4-Iodobenzimidazol-2-ol

Cat. No.: B15334429
M. Wt: 260.03 g/mol
InChI Key: SCLHWLIAPUBZBG-UHFFFAOYSA-N
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Description

4-Iodobenzimidazol-2-ol is a heterocyclic compound that features a benzimidazole core with an iodine atom at the 4-position and a hydroxyl group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzimidazol-2-ol typically involves the iodination of benzimidazole derivatives. One common method is the reaction of benzimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming benzimidazol-2-ol.

    Substitution: The iodine atom at the 4-position can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Benzimidazol-2-ol.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Iodobenzimidazol-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Iodobenzimidazol-2-ol involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzimidazol-2-ol: Lacks the iodine atom at the 4-position.

    4-Chlorobenzimidazol-2-ol: Contains a chlorine atom instead of iodine.

    4-Nitrobenzimidazol-2-ol: Contains a nitro group at the 4-position.

Uniqueness: 4-Iodobenzimidazol-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

4-iodo-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)

InChI Key

SCLHWLIAPUBZBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)N2

Origin of Product

United States

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